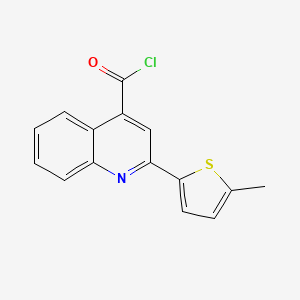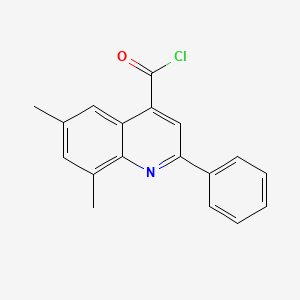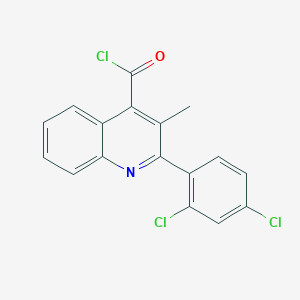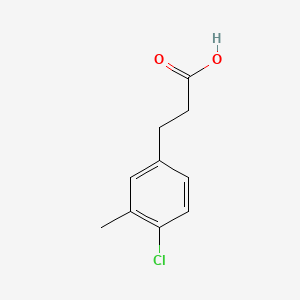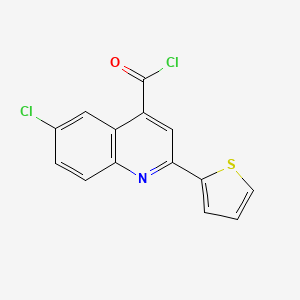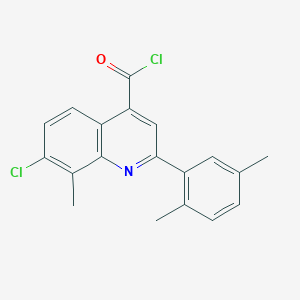
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride (7-Cl-2-DMP-8-M-Q-4-CC) is an organic compound with a unique chemical structure that has been studied extensively in recent years. It has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the exploration of potential future directions.
Applications De Recherche Scientifique
Photophysical Properties and Computational Investigations
Research on tricarbonylrhenium(I) derivatives related to the query compound has explored their photophysical properties and computational aspects. Such studies focus on understanding the optical properties and electronic structure of these complexes, which could imply applications in materials science, particularly in the development of new luminescent materials or in photovoltaic systems (Albertino et al., 2007).
Catalytic Applications in Organic Synthesis
The catalytic potential of metal complexes involving quinoline derivatives has been demonstrated in asymmetric aldol and silylcyanation reactions. This suggests that compounds like the one could be used as ligands in the development of catalysts for specific organic transformations, contributing to the synthesis of complex organic molecules with high stereochemical control (Yoon et al., 2006).
Structural Chemistry and Crystal Engineering
Studies on diquinoline and related compounds reveal insights into their crystal structures and interactions, such as hydrogen bonding and π-π interactions. These findings are crucial for the field of crystal engineering, where understanding these interactions can lead to the design of materials with desired properties, including pharmaceutical cocrystals or materials with specific optical or electronic characteristics (Vranec et al., 2012).
Inorganic-Organic Hybrid Materials
The synthesis and characterization of inorganic-organic hybrid complexes featuring N-containing aromatic Brønsted bases and metal chlorides have been explored. Such materials have potential applications in the development of novel hybrid materials with unique chemical and physical properties, useful in catalysis, sensor technology, or as functional materials in electronics and photonics (Jin & Wang, 2012).
Heterocyclic Chemistry
The reactivity of chlorosulfonyl compounds with anilines leading to heterocyclic derivatives indicates a route for synthesizing novel heterocycles. This has implications for the discovery and development of new pharmaceuticals, agrochemicals, and materials science, where such heterocyclic structures often play a critical role (Shalimov et al., 2016).
Propriétés
IUPAC Name |
7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-11(2)14(8-10)17-9-15(19(21)23)13-6-7-16(20)12(3)18(13)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLRCFFIIOFEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






